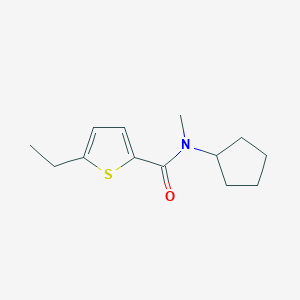
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist for the cannabinoid receptors CB1 and CB2. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications in various fields of medicine.
作用机制
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 acts as a potent agonist for the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body, including in the brain, immune system, and peripheral tissues. Activation of these receptors by N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 leads to a wide range of physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of inflammation, and regulation of cell proliferation and apoptosis. In the brain, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and GABA. In the immune system, it has been shown to inhibit the release of pro-inflammatory cytokines and chemokines. In peripheral tissues, it has been shown to regulate cell proliferation and apoptosis, which may have implications for cancer treatment.
实验室实验的优点和局限性
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has several advantages for use in lab experiments, including its potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for toxicity and lack of specificity for other targets. Careful dose-response studies and appropriate controls are necessary to ensure accurate interpretation of experimental results.
未来方向
There are several potential future directions for research on N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940, including further investigation of its neuroprotective effects in neurodegenerative diseases, its potential use in the treatment of anxiety and depression, and its role in the regulation of cell proliferation and apoptosis in cancer. Additionally, further studies are needed to elucidate the potential risks and benefits of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 as a therapeutic agent.
合成方法
The synthesis of N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 involves several steps, starting with the reaction of cyclopentyl magnesium bromide with 2,5-dimethylthiophene-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then converted to the carboxylic acid by oxidation with potassium permanganate. The final step involves the reaction of the carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of trifluoroacetic acid to yield N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940.
科学研究应用
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, it has been studied for its potential use in the treatment of anxiety, depression, and addiction. In oncology, it has been studied for its potential use in the treatment of cancer, particularly in the management of chemotherapy-induced nausea and vomiting.
属性
IUPAC Name |
N-cyclopentyl-N,2,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-9-8-12(10(2)16-9)13(15)14(3)11-6-4-5-7-11/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATUQJXKNXHUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[4-(2-Methyl-2,3-dihydroindole-1-carbonyl)phenyl]methyl]pyrrolidine-2,5-dione](/img/structure/B7505139.png)
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-[(3-fluoro-2-methylphenyl)sulfonylamino]benzoate](/img/structure/B7505141.png)





![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)

